1-(Carboxymethoxy)naphthalene-2-carboxylic acid
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Overview
Description
1-(Carboxymethoxy)naphthalene-2-carboxylic acid is an organic compound that belongs to the class of naphthalene carboxylic acids It is characterized by the presence of a carboxymethoxy group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Carboxymethoxy)naphthalene-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of naphthalene with carbon tetrachloride and alcohols in the presence of iron catalysts . The reaction conditions and concentrations of the reactants and catalyst are optimized to achieve the desired product. For example, the reaction of naphthalene with carbon tetrachloride and propan-1-ol in the presence of iron(III) acetylacetonate at 130°C for 6 hours yields a mixture of naphthalene carboxylates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The use of transition metal catalysts such as iron, cobalt, or palladium is common in industrial settings to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
1-(Carboxymethoxy)naphthalene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents such as nitric acid or hydrogen peroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield naphthalene dicarboxylic acids, while substitution reactions can produce various arylated derivatives .
Scientific Research Applications
1-(Carboxymethoxy)naphthalene-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Carboxymethoxy)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(Carboxymethoxy)naphthalene-2-carboxylic acid can be compared with other similar compounds, such as:
1-Naphthoic acid: Another naphthalene carboxylic acid with a single carboxyl group attached to the naphthalene ring.
2-Naphthoic acid: Similar to 1-naphthoic acid but with the carboxyl group attached at a different position on the naphthalene ring.
Methoxylated and methylated naphthalene derivatives: These compounds have additional methoxy or methyl groups attached to the naphthalene ring, which can alter their chemical and biological properties.
Properties
CAS No. |
821787-31-9 |
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Molecular Formula |
C13H10O5 |
Molecular Weight |
246.21 g/mol |
IUPAC Name |
1-(carboxymethoxy)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H10O5/c14-11(15)7-18-12-9-4-2-1-3-8(9)5-6-10(12)13(16)17/h1-6H,7H2,(H,14,15)(H,16,17) |
InChI Key |
IRYAPSGLFNPCKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2OCC(=O)O)C(=O)O |
Origin of Product |
United States |
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